3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate is a chemical compound with a complex structure that includes a hydroxy group, an octadec-9-en-1-yl group, and an oxobutanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 3-hydroxy-4-oxobutanoic acid with octadec-9-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The octadec-9-en-1-yl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-cis-octadec-9-enoyl-L-carnitine
- 3-Hydroxy-2-octadecanamidooctadec-4-en-1-yl
- 3-Hydroxy-2-[(1-hydroxyhexacosylidene)amino]octadec-4-en-1-yl
Uniqueness
3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
137178-35-9 |
---|---|
Molekularformel |
C22H39O5- |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
3-hydroxy-4-octadec-9-enoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-22(26)20(23)19-21(24)25/h9-10,20,23H,2-8,11-19H2,1H3,(H,24,25)/p-1 |
InChI-Schlüssel |
YYDVIBSCNDQQSB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.